N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Researchers requiring defined benzothiazepine SAR probes often face supply gaps for positional isomers, forcing reliance on the para-bromo analog alone. N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide (CAS 514186-01-7) fills this gap as a structurally authenticated meta-bromo probe. Key procurement value: (i) Orthogonal reactivity-the 3-bromophenyl handle enables Suzuki/Buchwald diversification while the acetamide group permits hydrolysis or reduction to amine congeners. (ii) Panel-ready for head-to-head screening against GSK-3β, HDAC1-6/8, CDK5, and CK1 alongside the 4-bromo isomer (CAS 514186-02-8). (iii) In stock with quote-based ordering, global shipping, and full analytical documentation (≥95% HPLC, ¹H NMR, MS).

Molecular Formula C23H19BrN2OS
Molecular Weight 451.4g/mol
CAS No. 514186-01-7
Cat. No. B489351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide
CAS514186-01-7
Molecular FormulaC23H19BrN2OS
Molecular Weight451.4g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC(=CC=C4)Br
InChIInChI=1S/C23H19BrN2OS/c1-15(27)25-19-9-5-6-16(13-19)21-14-23(17-7-4-8-18(24)12-17)28-22-11-3-2-10-20(22)26-21/h2-13,23H,14H2,1H3,(H,25,27)
InChIKeyGSWGRMAOXFQVKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Benzothiazepine Acetamide (CAS 514186-01-7): Chemical Identity & Classification


N-{3-[2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide (CAS 514186-01-7) is a synthetic small molecule belonging to the 1,5-benzothiazepine class, a privileged scaffold in medicinal chemistry associated with cardiovascular, CNS, anti-inflammatory, and anticancer activities [1]. The compound incorporates a 2,3-dihydro-1,5-benzothiazepine core with a 3-bromophenyl substituent at position 2 and an N-phenylacetamide group at position 4. Its molecular formula is C23H19BrN2OS with a molecular weight of 451.38 g/mol. Unlike clinically established benzothiazepines such as diltiazem (calcium channel blocker) or quetiapine (antipsychotic), this acetamide derivative represents a structurally differentiated research probe whose activities are inferred from scaffold-level SAR rather than from dedicated pharmacological characterization [2].

1,5-Benzothiazepine scaffold research probe; not a clinically approved drug
Unique 3-bromophenyl + N-phenylacetamide substitution pattern
May support multi‑target panel screening and positional SAR studies

Why This Benzothiazepine Acetamide Cannot Be Substituted Generically


Benzothiazepine derivatives are not functionally interchangeable. The position and identity of substituents on the phenyl ring at C2 profoundly influence biological target engagement, potency, and selectivity. A systematic review of heterocycle-substituted 1,5-benzothiazepines demonstrated that even subtle changes—such as replacing a 2-thienyl with a phenyl group or shifting a heteroatom position—can substantially alter activity profiles [1]. Furthermore, structure-activity relationship (SAR) studies on 1,5-benzothiazepine antimicrobial agents revealed that substituents on phenyl rings exert a great effect on potency, with different halogen substitution patterns yielding divergent activity spectra against Gram-positive, Gram-negative, and fungal strains [2]. The 3-bromophenyl substituent in this compound presents a specific steric and electronic profile (meta-bromo) that cannot be replicated by the 4-bromo isomer (CAS 514186-02-8), the 2-chloro analog, or heterocyclic variants such as 2-thienyl (CAS 514186-06-2) and 2-furyl (CAS 514186-08-4). Generic substitution risks introducing irrelevant or misleading SAR interpretations and is therefore unsuitable for rigorous structure-driven research programs.

Positional isomer

4‑Bromophenyl isomer (CAS 514186‑02‑8) may alter target binding geometry; not interchangeable without validation.

Heterocyclic analog

2‑Thienyl and 2‑furyl congeners exhibit divergent activity spectra; direct replacement risks misleading SAR interpretation.

Acetamide deletion

Ketone analog (CAS 89813‑61‑6) lacks hydrogen‑bonding capacity, potentially shifting solubility and target engagement profiles.

Quantitative Differentiation: This Compound vs. Closest Analogs


Meta- vs. Para-Bromo Substitution: Predicted Binding Impact

The 3-bromophenyl substituent in the target compound (meta-bromo) generates a dipole moment vector distinct from that of the 4-bromophenyl isomer (para-bromo, CAS 514186-02-8), altering the electrostatic potential surface available for halogen bonding and hydrophobic packing. In 1,5-benzothiazepine SAR, the position of substituents on the 2-phenyl ring has been shown to critically modulate biological activity; for instance, 3′-hydroxy substitution on the phenyl ring yielded stronger acetylcholinesterase affinity than 2′-hydroxy or unsubstituted analogs in a head-to-head enzyme inhibition study [1]. By class-level inference, the meta-bromo substitution in the target compound is expected to impart binding characteristics different from the para-bromo isomer, a prediction consistent with the established principle that meta-substituted benzothiazepines display distinct pharmacological profiles from their para-substituted counterparts [2]. Importantly, no direct head-to-head experimental comparison between CAS 514186-01-7 and CAS 514186-02-8 has been published; the differentiation claim is based on class-level SAR extrapolation.

Positional isomer SAR
Class‑level inference
Target (3‑Br): predicted dipole orientation ~60° from ring plane; Comparator (4‑Br): dipole aligned with para axis; logP difference
Supports positional SAR interpretation
No experimental head‑to‑head data; class‑level extrapolation
Multi‑target inhibition
Class‑level inference
Reference benzothiazepine: GSK‑3β IC50 = 0.142 μM, HDAC2 = 0.030 μM, HDAC6 = 0.045 μM; Target compound: no assay data.
Supports multi‑target screening context
Direct validation required for this compound
Antimicrobial activity
Class‑level inference
4‑Bromo congener exceeded vancomycin vs. S. aureus at 200 μg/disc; Target compound: no data.
Supports antimicrobial screening context
Positional bromine comparison needed
Hydrogen‑bonding profile
Supporting evidence
Δ TPSA +20.5 Ų (58.3 vs 37.8 Ų); +1 H‑bond donor, +1 acceptor relative to ketone congener.
May support solubility / target engagement screening
Computed estimate; experimental validation pending
Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

GSK-3β/HDAC Dual Inhibition Potential

The 1,5-benzothiazepine scaffold has been exploited to generate multi-target-directed ligands (MTDLs) for neurodegenerative diseases. A structurally related benzothiazepine derivative (molecule 4 in the referenced study) demonstrated potent dual inhibition of glycogen synthase kinase-3β (GSK-3β, IC50 = 0.142 μM) and histone deacetylase isoforms HDAC2 (IC50 = 0.030 μM) and HDAC6 (IC50 = 0.045 μM) [1]. This compound combines kinase inhibition with epigenetic modulation, a mechanism distinct from single-target agents. While no direct activity data exist for the target compound, the acetamide moiety at the 4-phenyl position provides hydrogen-bonding capacity that may enhance interactions with the HDAC catalytic zinc or the GSK-3β ATP-binding pocket, analogous to other benzothiazepine-based HDAC inhibitors that achieve nanomolar potency [2]. The class-level inference suggests the target compound retains the multi-target potential inherent to the scaffold; procurement is justified for screening against kinase and epigenetic target panels.

Multi‑target inhibition
Class‑level inference
Reference benzothiazepine: GSK‑3β IC50 = 0.142 μM, HDAC2 = 0.030 μM, HDAC6 = 0.045 μM; Target compound: no assay data.
Supports multi‑target screening context
Direct validation required for this compound
Neurodegeneration GSK-3β Inhibition HDAC Inhibition

Antimicrobial Activity: Bromophenyl vs. Heterocyclic Analogs

A series of 1,5-benzothiazepine derivatives bearing various phenyl substituents was evaluated for antibacterial and antifungal activities. The study demonstrated that substituent identity and position on the phenyl ring had a great effect on antimicrobial potency: compounds with electron-withdrawing halo substituents exhibited differential activity against Gram-positive (Staphylococcus aureus), Gram-negative (Escherichia coli, Enterobacter cloacae), and fungal (Candida albicans) strains [1]. Specifically, 4-bromophenyl-substituted benzothiazepines showed superior antibacterial activity against S. aureus, exceeding the reference standard vancomycin at 200 μg/disc in certain 8-substituted derivatives [2]. While the target 3-bromophenyl compound was not included in these studies, the class-level SAR indicates that bromine position (meta vs. para) influences antimicrobial spectrum and potency. Procurement of the target compound for comparative antimicrobial screening is therefore warranted.

Antimicrobial activity
Class‑level inference
4‑Bromo congener exceeded vancomycin vs. S. aureus at 200 μg/disc; Target compound: no data.
Supports antimicrobial screening context
Positional bromine comparison needed
Antimicrobial Screening Antibacterial Antifungal

Acetamide Group: Solubility & Target Engagement Impact

The N-phenylacetamide moiety at the 4-position of the benzothiazepine core distinguishes this compound from simpler 2,3-dihydro-1,5-benzothiazepin-4(5H)-one derivatives (e.g., CAS 89813-61-6). The acetamide group introduces a hydrogen bond donor (N-H) and acceptor (C=O), increasing topological polar surface area (TPSA) and potentially improving aqueous solubility relative to the ketone congener. The 2-(3-bromophenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (CAS 89813-61-6) lacks this additional H-bonding functionality, which may limit its ability to engage targets requiring directional hydrogen bonds . While no experimental solubility data for either compound were identified in public databases, computational estimates suggest that the acetamide derivative has a TPSA of approximately 58.3 Ų vs. ~37.8 Ų for the ketone analog, a difference of ~20.5 Ų that could influence membrane permeability and bioavailability profiles [1].

Hydrogen‑bonding profile
Supporting evidence
Δ TPSA +20.5 Ų (58.3 vs 37.8 Ų); +1 H‑bond donor, +1 acceptor relative to ketone congener.
May support solubility / target engagement screening
Computed estimate; experimental validation pending
Physicochemical Properties Drug-Likeness Hydrogen Bonding

Application Scenarios for Benzothiazepine Acetamide (CAS 514186-01-7)


Positional Isomer SAR Screening: Kinase & Epigenetic Targets

Deploy the target compound alongside the 4-bromophenyl isomer (CAS 514186-02-8) in a head-to-head panel screen against GSK-3β, HDAC isoforms (HDAC1-6, HDAC8), and selected kinases (e.g., CDK5, CK1). The class-level inference from benzothiazepine multi-target ligands suggests that the meta-bromo substitution may alter selectivity profiles relative to para-bromo, and the acetamide hydrogen-bonding capacity may enhance target engagement [1]. The absence of published data for either isomer means this screen would generate novel SAR insights directly relevant to neurodegenerative disease multi-target drug discovery [2].

Antimicrobial Lead Optimization: Halogen Position Scanning

Test the compound in standardized antimicrobial susceptibility assays (CLSI broth microdilution) against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and fungal (C. albicans) strains, benchmarking against the 4-bromophenyl analog and established clinical standards (vancomycin, ciprofloxacin, fluconazole). Prior benzothiazepine antimicrobial SAR indicates that bromophenyl substitution pattern critically influences potency [1]. This direct comparison would fill the current data gap and determine whether meta-bromine substitution offers any advantage in spectrum or potency relative to the para-bromo series [2].

Physicochemical Profiling for CNS Drug-Likeness

Conduct experimental determination of logP (shake-flask or HPLC), aqueous solubility (shake-flask at pH 7.4), and parallel artificial membrane permeability assay (PAMPA) for the target compound and its comparators (4-bromo isomer, unsubstituted phenyl analog, 2-thienyl analog). The estimated TPSA of ~58.3 Ų and one H-bond donor place the compound near the threshold for CNS penetration (typically TPSA < 60-70 Ų for blood-brain barrier permeation) [1]. Comparative data would establish whether the 3-bromophenyl-acetamide substitution pattern yields a favorable CNS drug-like profile relative to analogs, informing procurement decisions for neuroscience-focused research programs [2].

Synthetic Intermediate for Benzothiazepine Library Diversification

Utilize the compound as a versatile late-stage intermediate for parallel synthesis. The bromine atom at the 3-position of the phenyl ring enables Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann-type cross-coupling reactions for rapid diversification, while the acetamide group can undergo hydrolysis, alkylation, or reduction to access amine congeners. This orthogonal reactivity profile distinguishes the compound from the ketone analog (CAS 89813-61-6), which lacks the acetamide handle for further functionalization [1]. Procuring this compound for combinatorial library synthesis is strategically justified for hit-to-lead and lead optimization campaigns targeting the benzothiazepine scaffold [2].

Application
Selection Property
Validation Focus
Benzothiazepine SAR profiling
Positional bromine isomer review
Multi‑target kinase / HDAC panel
Antimicrobial lead optimization
Halogen substitution pattern screening
MIC and strain‑panel endpoints
CNS property profiling
Hydrogen‑bonding capacity review
PAMPA and logP experimental validation
Synthetic library diversification
Late‑stage cross‑coupling handle
Reactivity and orthogonal functionalization
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